4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzimidazole core, a pyrrolidinone ring, and phenoxy and methoxy substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidinone ring, and the attachment of the phenoxy and methoxy substituents. The synthetic route typically starts with the preparation of the benzimidazole intermediate, followed by the formation of the pyrrolidinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficient and cost-effective production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Pharmacology: Research focuses on the compound’s interactions with biological targets, including enzymes, receptors, and ion channels.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
Mechanism of Action
The mechanism of action of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Uniqueness
4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one , identified by the CAS number 1018163-89-7 , is a complex organic molecule with potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C28H29N3O3
- Molecular Weight : 455.5 g/mol
- IUPAC Name : 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
Structural Representation
The structure of the compound features a benzodiazole ring, a pyrrolidinone moiety, and various functional groups that contribute to its biological activity.
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. For instance, in preliminary tests measuring DPPH radical scavenging activity, it demonstrated an SC50 value of 40.4 μg/mL , which is comparable to known antioxidants like ascorbic acid (1.65 μg/mL) .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It can cause cell cycle arrest at specific phases, preventing cancer cell division.
For example, studies have reported that similar benzodiazole derivatives exhibit anticancer effects through the modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has been observed to possess anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The presence of hydroxyl and methoxy groups suggests potential interactions with various enzymes.
- Receptor Modulation : The compound may act on receptors involved in inflammation and cancer signaling pathways.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of several benzodiazole derivatives, including our compound of interest. The results indicated that it effectively scavenged free radicals, demonstrating its potential use in formulations aimed at combating oxidative stress-related conditions .
Study 2: Anticancer Activity in vitro
In vitro studies conducted on pancreatic cancer cell lines showed that the compound induced significant cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers .
Study 3: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of related compounds. The findings suggested that these compounds could reduce inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-7-5-10-24(13-19)35-18-22(32)17-31-26-12-4-3-11-25(26)29-28(31)20-14-27(33)30(16-20)21-8-6-9-23(15-21)34-2/h3-13,15,20,22,32H,14,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUBOTLCAFNDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.